molecular formula C20H25N5O3 B2837066 N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide CAS No. 2176269-67-1

N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide

Cat. No.: B2837066
CAS No.: 2176269-67-1
M. Wt: 383.452
InChI Key: RPLKZIWZHPLLNW-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is a pyrido-pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:

  • Morpholino substituent: A six-membered morpholine ring at position 2, enhancing solubility and influencing pharmacokinetic properties.
  • 6,7-dihydro-8(5H)-carboxamide backbone: A partially saturated pyridine ring fused to the pyrimidine system, which may improve conformational flexibility and target binding.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-27-17-6-4-15(5-7-17)13-22-20(26)25-8-2-3-16-14-21-19(23-18(16)25)24-9-11-28-12-10-24/h4-7,14H,2-3,8-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLKZIWZHPLLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of certain substituents in the benzene ring at the C-4 position of the compound can affect its activity. Compounds with electron-withdrawing groups (such as Cl, F, Br) have better activity than those containing electron-donating groups (OCH3, H).

Biological Activity

N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido-pyrimidine core combined with morpholine and methoxybenzyl groups. Its molecular formula is C16H19N3O3C_{16}H_{19}N_3O_3, with a molecular weight of approximately 299.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as kinases. The dihydropyrido[2,3-d]pyrimidine core can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for its role as a multikinase inhibitor, which can induce apoptosis in tumor cells.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM)
K562 (CML)0.03
DU145 (Prostate)0.10
HCT15 (Colorectal)0.30
CAPAN-1 (Pancreatic)0.50

These results indicate that the compound has potent inhibitory effects on cell proliferation in these cancer models, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrido-pyrimidine scaffold can significantly affect biological activity. For instance, the presence of the morpholine moiety enhances solubility and bioavailability, while the methoxy group may influence binding affinity to target enzymes .

Case Studies

  • Multikinase Inhibition : A study demonstrated that similar compounds showed high inhibitory activity against CDK4 and CDK6 kinases, which are critical in cell cycle regulation and are often overexpressed in cancers . The compound's ability to inhibit these kinases suggests its potential utility in treating malignancies characterized by dysregulated cell division.
  • Antitumor Activity : In vivo studies using xenograft models have shown that compounds within this chemical class can reduce tumor growth significantly compared to controls. The mechanism involves not only direct cytotoxicity but also modulation of tumor microenvironments .

Toxicity and Safety Profile

Preliminary toxicity studies have indicated a favorable safety profile for this compound. Compounds with similar structures exhibited low hepatotoxicity and minimal adverse effects at therapeutic doses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights chromeno-pyrimidine derivatives (e.g., compounds 7a–c in ) as synthetically analogous to pyrido-pyrimidines. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Property Target Compound Compound 7a () Compound 7b ()
Core Structure Pyrido[2,3-d]pyrimidine Chromeno[2,3-d]pyrimidine Chromeno[2,3-d]pyrimidine
Substituents - 4-methoxybenzyl (N-linked)
- Morpholino (C2)
- 2-chlorobenzylidene (C9)
- 2-chlorophenyl (C5)
- Phenyl (C2)
- 2-chlorobenzylidene (C9)
- 2-chlorophenyl (C5)
- Methyl (C2)
Halogenation None Dual chloro-substitution (C5 and C9) Dual chloro-substitution (C5 and C9)
Electron Effects Methoxy (electron-donating) Chloro (electron-withdrawing) Chloro (electron-withdrawing)
Solubility Likely enhanced due to morpholino group Reduced (high lipophilicity from Cl and phenyl groups) Reduced (similar to 7a but with methyl group)

Key Findings:

Chromeno-pyrimidines (7a–c) exhibit rigid, fused aromatic systems, which may enhance DNA intercalation but reduce metabolic stability.

Substituent Impact: Methoxybenzyl vs. Morpholino vs. Phenyl/Methyl: The morpholino group in the target compound introduces hydrogen-bonding capacity, favoring interactions with kinase ATP-binding sites. In contrast, phenyl/methyl groups in 7a–c prioritize hydrophobic interactions.

Synthetic Pathways :

  • Compounds 7a–c are synthesized via chlorination using PCl₅/POCl₃, whereas the target compound likely undergoes nucleophilic substitution (e.g., morpholine addition) or carboxamide coupling, reflecting divergent reactivity profiles .

Q & A

Q. What synthetic methodologies are recommended for the initial preparation of this compound?

The compound can be synthesized via multi-step heterocyclic condensation reactions. A typical approach involves:

  • Step 1 : Formation of the pyrido[2,3-d]pyrimidine core through cyclocondensation of substituted pyrimidine precursors with morpholine derivatives.
  • Step 2 : Functionalization of the dihydropyridine ring using carboxamide coupling agents (e.g., EDCI/HOBt) under inert conditions.
  • Step 3 : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or reductive amination. Methodological Note: Use statistical design of experiments (DoE) to screen solvent systems, temperatures, and catalysts for optimal yield .

Q. What analytical techniques are critical for structural confirmation?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • NMR Spectroscopy : Assign signals for the morpholino group (δ 3.5–3.7 ppm, multiplet), dihydropyridine protons (δ 2.8–3.2 ppm), and methoxybenzyl aromatic protons (δ 6.8–7.3 ppm).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the dihydropyrido-pyrimidine core .

Q. How should researchers design preliminary biological activity assays?

  • Target Selection : Prioritize kinases or enzymes with structural homology to known pyrido-pyrimidine targets (e.g., PI3K/mTOR inhibitors).
  • Assay Conditions : Use dose-response curves (0.1–100 µM) in triplicate, with positive controls (e.g., LY294002 for PI3K).
  • Data Validation : Include counter-screens against off-target proteins to assess specificity .

Advanced Research Questions

Q. How can reaction yields be optimized using computational and experimental feedback loops?

  • Computational Screening : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .
  • Feedback Integration : Use machine learning to correlate experimental parameters (e.g., solvent polarity, catalyst loading) with yield data.
  • Case Study : A 2024 study achieved a 22% yield increase by iteratively refining reaction conditions using ICReDD’s hybrid computational-experimental framework .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Source Analysis : Compare assay conditions (e.g., cell permeability vs. enzymatic activity). For example, discrepancies in IC50 values may arise from differential cellular uptake.
  • Metabolomic Profiling : Use LC-MS to identify metabolite interference (e.g., hepatic CYP450-mediated degradation).
  • Cross-Validation : Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How can reactor design principles improve scalability for gram-scale synthesis?

  • Reactor Type : Opt for continuous-flow systems to enhance heat/mass transfer in exothermic steps (e.g., carboxamide coupling).
  • Process Control : Implement real-time monitoring of pH and temperature using automated feedback systems.
  • Separation Technologies : Use membrane filtration or centrifugal partitioning chromatography (CPC) to isolate polar intermediates .

Q. What advanced techniques elucidate the compound’s metabolic stability?

  • In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via UPLC-QTOF.
  • Isotope Tracing : Synthesize a deuterated analog to track metabolic pathways (e.g., hydroxylation at the morpholino ring) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeMethod for OptimizationReference
SolventDMF/THF (3:1 v/v)DoE with Central Composite Design
Temperature80–90°CDFT-based Transition State Analysis
CatalystPd(OAc)₂ (5 mol%)Iterative Machine Learning

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeResolution TechniqueReference
Stereochemical ambiguityX-ray crystallography
Metabolite interference in assaysLC-MS/MS with stable isotopes
Off-target activitySPR binding affinity assays

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